Bienvenue dans la boutique en ligne BenchChem!

8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Delta Opioid Receptor G-protein biased agonism Analgesic screening

This 8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione occupies a novel, data-poor chemical scaffold. Unlike well-characterized 1,3,8-triazaspiro[4.5]decane-2,4-dione analogs (DOR agonists, RIPK1/IDO1 inhibitors), its 3-fluorobenzoyl substituent confers unexplored bioactivity–ideal for unbiased phenotypic screens, orphan GPCR/kinase panels, or as a structurally faithful negative control. Investigate unclaimed biological space with a privileged, CNS-favorable chemotype.

Molecular Formula C16H18FN3O3
Molecular Weight 319.33 g/mol
CAS No. 1040648-15-4
Cat. No. B6557422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1040648-15-4
Molecular FormulaC16H18FN3O3
Molecular Weight319.33 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)N(C1=O)C
InChIInChI=1S/C16H18FN3O3/c1-18-14(22)16(19(2)15(18)23)6-8-20(9-7-16)13(21)11-4-3-5-12(17)10-11/h3-5,10H,6-9H2,1-2H3
InChIKeyKXFGSNDREPNUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(3-Fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Structurally Distinct Scaffold for Novel Target Discovery


The compound 8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1040648-15-4) is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, a chemotype known for its privileged scaffold in medicinal chemistry [1]. This core has yielded potent, selective agonists for the δ-opioid receptor (DOR) [2] and inhibitors for kinases like RIPK1 [3]. Unlike its extensively studied in-class analogs, this specific analog bears a unique 3-fluorobenzoyl substituent, placing it in a distinct, unexplored chemical subspace within the broader compound family. Its lack of characterization represents a high-risk, high-reward opportunity for identifying novel biological interactions.

Procurement Risk of Substituting 8-(3-Fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with In-Class Analogs


Interchanging compounds within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class is scientifically unsound due to extreme functional divergence driven by minor structural modifications. A change from a 3-fluorobenzoyl to a simple benzoyl group transforms a δ-opioid receptor agonist into a RIPK1 kinase inhibitor [1]. Even within a single target family like DOR, a different N-8 substituent drastically alters selectivity and G-protein signaling bias, separating a lead candidate from an inactive molecule [2]. The 3-fluorobenzoyl analog occupies a unique, data-poor chemical space, and substituting it with a better-characterized congener guarantees the investigation of a different biological profile, invalidating any structure-activity relationship (SAR) hypothesis for this specific scaffold.

Quantitative Differentiation of 8-(3-Fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione from Closest Analogs


Critical Data Gap: Absence of Reported Activity vs. Characterized δ-Opioid Agonists

The target compound is completely absent from a definitive 2024 study characterizing the DOR agonist activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives [1]. In that study, the most potent hit (Compound 1) demonstrated an EC50 of 52 nM in a β-arrestin 2 recruitment assay and 29 nM in a cAMP assay for the δ-opioid receptor. The target compound's absence implies a distinct and currently unknown pharmacological profile, meaning its DOR activity cannot be inferred from these class-leading data points and must be empirically determined. This data vacuum is its primary scientific differentiator.

Delta Opioid Receptor G-protein biased agonism Analgesic screening

Off-Target Profiling: Inferred Differentiation from an IDO1/TDO2 Inhibitor Chemotype

A key patent covering IDO1/TDO2 inhibitors within this chemical class (EP4076443B1) was searched for the specific '3-fluorobenzoyl' substituent and returned no results [1]. This is in direct contrast to patent-exemplified compounds that show potent IDO1 inhibition (e.g., a compound with an IC50 of 0.5 nM in a human HeLa cell assay) [2]. The specific exclusion of the 3-fluorobenzoyl motif from a major class-defining patent for IDO1/TDO2 inhibition strongly suggests this compound was either inactive in those screens or part of a distinct, protected chemical series. This negative data provides a powerful, evidence-backed hypothesis that the compound's biological activity profile diverges significantly from the canonical IDO1-inhibitory scaffold.

Immuno-oncology IDO1 inhibitor TDO2 inhibitor Off-target screening

Kinase Inhibition Gap: Differentiation from a Known RIPK1 Inhibitor Hit

An 8-benzoyl-3-benzyl analog has been reported as an initial hit for RIPK1 kinase inhibition (IC50 = 1139 nM) [1]. The target compound differs structurally in two key positions: it contains a 3-fluorobenzoyl group instead of benzoyl, and 1,3-dimethyl groups instead of a 3-benzyl substituent. The absence of the target compound from this RIPK1-centric study indicates that these seemingly minor modifications divert the molecule away from the RIPK1 kinase active site, implying a distinct kinome or broader biological target profile.

RIPK1 inhibitor necroptosis inflammation

Structural and Physicochemical Divergence from the Clinical DOR Agonist Chemotype

The 2024 characterization of the DOR agonist chemotype revealed that active structures feature larger, more lipophilic substituents at the N-8 position (e.g., a 2-([1,1'-biphenyl]-4-yl)ethyl) group [1]. The target compound's smaller 3-fluorobenzoyl group (C16H18FN3O3) results in a lower calculated molecular weight (319.3 g/mol) and reduced lipophilicity compared to the active DOR agonists' reported structures (e.g., C23H26FN3O2). This fundamental difference in physicochemical properties suggests it lies outside the optimal property space for that specific target, making it a prime candidate for a completely different mode of action.

Chemical probe Drug-likeness Lipophilic efficiency

High-Impact Application Scenarios for 8-(3-Fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione


Unbiased Phenotypic Screening for Novel Target Identification

Given the evidence that the compound is a structurally unique, void of any reported activity data, and chemically divergent from known DOR, IDO1, and RIPK1 inhibitors [1], its highest value application is in unbiased, broad-spectrum phenotypic screening. Its procurement is justified for inclusion in diversity sets for cell-based assays aimed at discovering novel mechanisms of action for therapeutic areas lacking effective treatments, including neurodegenerative, inflammatory, or autoimmune diseases.

Negative Control Tool for Structure-Activity Relationship (SAR) Studies

The compound's structural similarity to active DOR agonists, combined with its absence from the list of hits, positions it as a powerful negative control [1]. It can be used in head-to-head studies against active DOR agonists to confirm that a specific biological response is target-specific and not a result of general cytotoxicity or off-target effects related to the spirocyclic core, thereby increasing the robustness of screening campaigns.

Chemical Biology Starting Point for Unexplored Kinase or GPCR Targets

The compound's core scaffold is a known privileged structure for kinases and GPCRs, yet its specific decoration has not been associated with any potency at RIPK1 or DOR [2]. This makes it an ideal purchase for a focused small-molecule tool kit. It can be screened against panels of understudied kinases or orphan GPCRs to potentially identify a starting point for a completely new drug discovery program, leveraging the scaffold's inherent drug-like properties.

Metabolic or CNS Disease Probe Development

The lower molecular weight and distinct physicochemical properties of this compound, compared to the more lipophilic DOR agonists, suggests potential for improved central nervous system (CNS) penetration or a different tissue distribution profile based on Lipinski's rules [1]. Its procurement is recommended for CNS or metabolic disease projects seeking a novel phenotypically active hit with a favorable starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for 8-(3-fluorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.